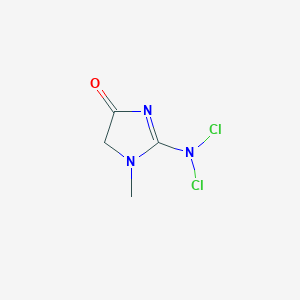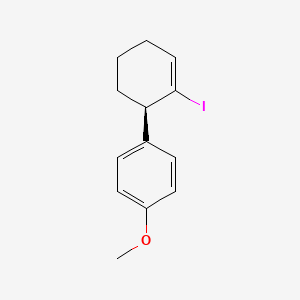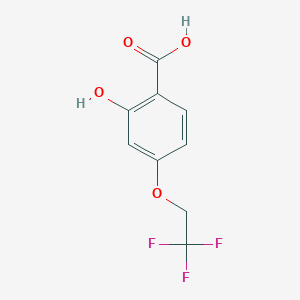![molecular formula C26H32N2O6 B12542042 4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-50-1](/img/structure/B12542042.png)
4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with cyclohexyloxy and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves the nitration of a biphenyl precursor followed by the introduction of cyclohexyloxy groups. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The subsequent introduction of cyclohexyloxy groups can be performed using cyclohexanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control would be essential to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-diamino-1,1’-biphenyl.
Oxidation: Introduction of hydroxyl or carboxyl groups.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific binding properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and cyclohexyloxy groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s reactivity and binding properties. The biphenyl core provides a rigid framework that can interact with various biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): An aromatic diisocyanate used in the synthesis of polyurethanes.
4,4’-Methylenebis(cyclohexylamine): A diamine used in the production of epoxy resins and polyamides.
Uniqueness
4,4’-Bis[(cyclohexyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its combination of nitro and cyclohexyloxy groups on a biphenyl core. This structural arrangement provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
827340-50-1 |
|---|---|
Molekularformel |
C26H32N2O6 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-(cyclohexyloxymethyl)-4-[4-(cyclohexyloxymethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C26H32N2O6/c29-27(30)25-15-19(11-13-21(25)17-33-23-7-3-1-4-8-23)20-12-14-22(26(16-20)28(31)32)18-34-24-9-5-2-6-10-24/h11-16,23-24H,1-10,17-18H2 |
InChI-Schlüssel |
WLBOACBFHWWJOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OCC2=C(C=C(C=C2)C3=CC(=C(C=C3)COC4CCCCC4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)
![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)

